Enhanced Lipophilicity: XLogP3 Comparison Against the Non-Fluorinated Analog
The target compound exhibits a significantly higher computed lipophilicity (XLogP3-AA = 4.2) compared to its non-fluorinated core, 4-bromo-2,6-dimethylaniline (XLogP3-AA = 2.7), representing a 1.5 log unit increase [1][2]. This differential indicates a substantially greater affinity for lipophilic environments, which can translate to improved membrane permeability and altered tissue distribution profiles in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 4-bromo-2,6-dimethylaniline: 2.7 |
| Quantified Difference | Δ = +1.5 log units |
| Conditions | Computed by XLogP3 3.0, PubChem release 2025.09.15 |
Why This Matters
A 1.5 log unit increase in XLogP3 can be the decisive factor for lead optimization candidates where enhanced membrane permeability is required, making the target compound a more suitable choice for central nervous system or intracellular targets.
- [1] PubChem. (2025). Compound Summary for CID 60921488, 4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 90549, 4-Bromo-2,6-xylidine. National Center for Biotechnology Information. View Source
